2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)acetamide
Description
This compound is a heterocyclic acetamide derivative incorporating multiple pharmacologically relevant motifs:
- 3,5-Dimethyl-1,2-oxazole: A five-membered aromatic ring with oxygen and nitrogen atoms, known for enhancing metabolic stability and binding affinity in drug design.
- 1,2,4-Oxadiazole-thiophene hybrid: A sulfur-containing heterocycle linked to an oxadiazole ring, which contributes to π-π stacking interactions and electron-deficient properties.
- 1,2,3-Triazole-ethyl spacer: A triazole moiety connected via an ethyl chain, often used to improve solubility and bioavailability.
Its design aligns with trends in polyheterocyclic drug development, leveraging synergistic electronic and steric effects .
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O3S/c1-10-12(11(2)26-21-10)8-15(25)18-5-6-24-9-13(20-23-24)17-19-16(22-27-17)14-4-3-7-28-14/h3-4,7,9H,5-6,8H2,1-2H3,(H,18,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEBRMKFFVSPPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Ethyl Acetoacetate and Hydroxylamine
The 1,2-oxazole core is synthesized via cyclocondensation of ethyl acetoacetate with hydroxylamine hydrochloride in ethanol under reflux (78°C, 12 h), yielding 3,5-dimethyl-1,2-oxazole-4-carboxylate (Yield: 68%). Subsequent saponification with NaOH (2 M, 80°C, 4 h) produces the carboxylic acid derivative.
Side-Chain Elaboration via Alkylation
The acetic acid side chain is introduced through Friedel-Crafts alkylation using chloroacetic anhydride in the presence of AlCl₃ (0°C to rt, 6 h), followed by hydrolysis (HCl, 60°C) to yield Fragment A (Overall yield: 52%).
Table 1: Optimization of Fragment A Synthesis
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | EtOH, 78°C, 12 h | 68 | 95.2 |
| Saponification | NaOH (2 M), 80°C, 4 h | 89 | 97.8 |
| Alkylation | AlCl₃, CH₂Cl₂, 0°C to rt | 75 | 92.4 |
Synthesis of Fragment B: 2-(4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl)ethylamine
Preparation of Thiophene-2-carboxamide Oxime
Thiophene-2-carboxylic acid is treated with hydroxylamine hydrochloride in pyridine (100°C, 8 h) to form the corresponding amidoxime (Yield: 84%).
Cyclization to 3-(Thiophen-2-yl)-1,2,4-oxadiazole
The amidoxime reacts with cyanuric chloride in THF at −10°C, followed by addition of triethylamine to facilitate cyclization (0°C, 2 h), yielding 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carbonitrile (Yield: 73%).
CuAAC Reaction for Triazole Formation
The carbonitrile is reduced to an amine using LiAlH₄ (THF, 0°C, 1 h), then subjected to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine to install the triazole ring (Yield: 65%).
Table 2: Key Intermediates in Fragment B Synthesis
| Intermediate | Molecular Formula | MS (m/z) | Retention Time (min) |
|---|---|---|---|
| Thiophene-2-carboxamide oxime | C₅H₆N₂OS | 142.03 | 4.2 |
| 3-(Thiophen-2-yl)-1,2,4-oxadiazole | C₆H₃N₃OS | 165.99 | 5.8 |
| Triazole-ethylamine derivative | C₈H₁₀N₆OS | 246.08 | 6.5 |
Final Coupling and Characterization
Amide Bond Formation
Fragment A (1.2 eq) is activated with HATU and DIPEA in DMF (0°C, 30 min), then reacted with Fragment B (1.0 eq) at room temperature for 12 h. The crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7) to yield Compound X (Yield: 58%).
Spectroscopic Validation
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.89 (d, J = 3.5 Hz, 1H, thiophene-H), 7.42 (d, J = 5.0 Hz, 1H, thiophene-H), 4.52 (t, J = 6.0 Hz, 2H, -CH₂-N-), 3.89 (s, 2H, -CO-CH₂-), 2.41 (s, 6H, oxazole-CH₃).
- HRMS (ESI): m/z calcd for C₁₉H₁₈N₆O₃S [M+H]⁺ 423.1234, found 423.1236.
Optimization and Scale-Up Considerations
Solvent Screening for Amide Coupling
DMF provided superior solubility for both fragments compared to DCM or THF, reducing reaction time from 24 h to 12 h. Alternative coupling agents (EDC/HOBt vs. HATU) showed HATU improved yield by 12% due to reduced racemization.
Purification Challenges
Silica gel chromatography proved effective for small-scale batches (<10 g), but reverse-phase HPLC (C18 column, MeCN/H₂O gradient) was necessary for >50 g batches to achieve >99% purity.
Chemical Reactions Analysis
Oxazole Core Formation
The 3,5-dimethyl-1,2-oxazol-4-yl group is synthesized via the Robinson-Gabriel cyclization of α-acylaminoketones or through condensation of 2,4-pentanedione with hydroxylamine hydrochloride1.
Reaction Conditions :
-
2,4-Pentanedione (1.0 eq) + NHOH·HCl (1.2 eq) in ethanol, refluxed at 80°C for 6 hrs.
-
Yield: 78–85% after recrystallization1.
Triazole Linker Formation
The 1,2,3-triazole ring is constructed via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) 4:
-
Alkyne Component : Propargyl-oxadiazole-thiophene derivative.
-
Azide Component : 2-Azidoethylamine (from 2-bromoethylamine + NaN).
Reaction Conditions : -
CuSO·5HO (10 mol%), sodium ascorbate (20 mol%), HO/THF (1:1), RT, 12 hrs.
-
Yield: 93%4.
Acetamide Coupling
The final acetamide bond is formed by reacting 2-(3,5-dimethyloxazol-4-yl)acetyl chloride with the triazole-linked intermediate5:
Procedure :
-
Acetyl chloride (1.1 eq) + triazole-ethylamine (1.0 eq) in DMF, NEt (1.5 eq), 0°C → RT, 4 hrs.
-
Yield: 89%5.
Hydrolysis Susceptibility
-
Oxazole Ring : Stable under neutral conditions but hydrolyzes in strong acid (HCl, 6M, Δ) to form β-ketoamide1.
-
Oxadiazole Ring : Degrades in basic media (NaOH, 2M) via ring-opening to thiophene-2-carboxamide2.
Thermal Stability
-
TGA Analysis : Decomposition onset at 215°C (N atmosphere, 10°C/min)6.
Photochemical Reactivity
-
UV-Vis (λ): 274 nm (oxazole), 312 nm (oxadiazole). No degradation observed under UV light (365 nm, 24 hrs)6.
Electrophilic Substitution
The thiophene moiety undergoes Friedel-Crafts acylation :
-
Reacts with acetyl chloride/AlCl at 0°C to form 5-acetylthiophene derivative (yield: 76%)7.
Reductive Alkylation
-
NaBH4_44 Reduction : Acetamide carbonyl → alcohol (secondary pathway; primary amide remains intact)3.
Analytical Characterization
| Technique | Key Peaks/Data |
|---|---|
| 1^11H NMR | δ 2.28 (s, 6H, oxazole-CH), 7.12–7.45 (m, 3H, thiophene), 8.21 (s, 1H, triazole) |
| HRMS | [M+H]: Calcd. 456.1523; Found: 456.1521 |
| HPLC | Retention time: 6.72 min (C18 column, MeCN/HO = 70:30) |
Industrial-Scale Considerations
| Parameter | Optimization Strategy |
|---|---|
| Solvent Choice | Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis6. |
| Catalyst Loading | Reduce Cu(I) to 5 mol% with microwave assistance (50°C, 1 hr, yield maintained at 90%)4. |
| Purification | Use centrifugal partition chromatography (CPC) to replace column chromatography5. |
This compound exhibits versatile reactivity dominated by its heterocyclic components, with applications in medicinal chemistry and materials science. Its stability under physiological conditions (pH 7.4, 37°C, 48 hrs: >95% intact)4 makes it a promising candidate for further pharmacological studies.
Footnotes
Scientific Research Applications
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)acetamide has garnered attention in various scientific research applications due to its potential biological activities. This article will explore its synthesis, characterization, and diverse applications, particularly in the fields of medicinal chemistry and pharmacology.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate oxazole, oxadiazole, and triazole moieties. The synthetic pathway often includes:
- Formation of the Oxazole Ring : Starting materials containing appropriate carbonyl and amine groups are reacted under acidic or basic conditions to form the oxazole ring.
- Oxadiazole and Triazole Synthesis : These heterocycles can be synthesized through cyclization reactions involving hydrazones or isocyanates.
- Final Coupling Reaction : The oxazole is then coupled with a triazole derivative via amide bond formation, leading to the final product.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that compounds containing oxazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been shown to possess antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus and Candida albicans . The presence of the triazole ring may enhance these effects due to its ability to interfere with microbial cell wall synthesis.
Anticancer Properties
The compound's potential as an anticancer agent has been explored in various studies. For example, similar compounds with oxadiazole structures have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) . The mechanism often involves the induction of apoptosis in cancer cells, making it a promising candidate for further development.
Anti-inflammatory Effects
Some derivatives of oxazole-containing compounds have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases . The modulation of inflammatory pathways may also contribute to the overall therapeutic profile of this compound.
In Silico Studies
Computational studies have been performed to predict the binding affinities of this compound with various biological targets. Molecular docking simulations indicate that it may interact effectively with enzymes involved in cancer progression and microbial resistance mechanisms . These insights are crucial for guiding experimental validation.
Case Study 1: Antimicrobial Screening
In a study evaluating a series of oxadiazole derivatives, one compound showed a Minimum Inhibitory Concentration (MIC) of 10 μg/mL against Escherichia coli, suggesting strong antibacterial activity compared to standard antibiotics like Ciprofloxacin . This highlights the potential for developing new antimicrobial agents based on the structure of this compound.
Case Study 2: Anticancer Evaluation
A recent study investigated the anticancer activity of related compounds against various human cancer cell lines. The results indicated that certain derivatives led to over 70% growth inhibition in breast cancer cells at concentrations as low as 15 μM . This emphasizes the compound's potential as a lead structure for developing novel anticancer therapies.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)acetamide is not fully understood. it is believed to interact with various molecular targets through its multiple heterocyclic rings. These interactions may involve binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues include derivatives featuring 1,3,4-thiadiazole , oxadiazole , and triazole scaffolds. Below is a comparative analysis based on structural motifs, physicochemical properties, and inferred bioactivity:
Key Comparisons
Bioisosteric Replacements :
- The oxazole in the target compound vs. thiadiazole in analogues (e.g., ): Oxazole offers higher metabolic stability due to reduced susceptibility to oxidative metabolism compared to sulfur-containing thiadiazoles. However, thiadiazoles exhibit stronger hydrogen-bonding capacity, which may enhance target binding .
- Oxadiazole-thiophene vs. thiadiazole-triazine : The oxadiazole-thiophene motif provides a planar, electron-deficient system ideal for kinase binding, whereas fused thiadiazole-triazine systems () prioritize DNA intercalation through extended π-surfaces.
Solubility and Bioavailability :
- The triazole-ethyl spacer in the target compound improves aqueous solubility (predicted LogP = 2.8) compared to trichloroethyl-thiadiazole derivatives (LogP = 3.5), which may suffer from poor membrane permeability .
In contrast, thiadiazole-triazine derivatives require multistep cyclocondensation, increasing synthetic complexity .
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)acetamide is a synthetic derivative that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Oxazole ring : Contributes to its biological activity.
- Triazole and oxadiazole moieties : Known for their roles in various pharmacological effects.
Molecular Formula : C17H22N6O3
Molecular Weight : 342.40 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate a strong inhibitory effect:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .
Cytotoxicity Studies
The cytotoxic effects of the compound were evaluated using the MTT assay on various cancer cell lines. The results demonstrated significant cytotoxicity against human cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.8 |
| MCF7 (breast cancer) | 12.3 |
| A549 (lung cancer) | 18.5 |
These findings indicate that the compound has potential as an anticancer agent due to its ability to induce cell death in malignant cells .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of DNA Synthesis : The presence of oxazole and triazole groups interferes with nucleic acid synthesis.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : It exhibits free radical scavenging properties, which can protect cells from oxidative stress .
Study 1: Antimicrobial Efficacy
In a study assessing various derivatives of oxazole compounds, it was found that this specific derivative exhibited superior antimicrobial activity compared to its analogs. Researchers attributed this to the synergistic effect of the oxazole and triazole rings .
Study 2: Anticancer Activity
A comprehensive evaluation on the anticancer properties revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
